molecular formula C14H19BO5 B6306231 5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole CAS No. 1878120-20-7

5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole

Cat. No.: B6306231
CAS No.: 1878120-20-7
M. Wt: 278.11 g/mol
InChI Key: PGKFYZCUVJGKGT-UHFFFAOYSA-N
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Description

5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole is a high-value benzodioxole-based boronic ester that serves as a critical synthetic intermediate in modern organic chemistry and drug discovery research. This compound features the 1,3-benzodioxole moiety, a privileged scaffold in medicinal chemistry, functionalized with a pinacol boronate group at the 6-position. The presence of the methoxy group adjacent to the boronic ester influences the compound's electronic properties and reactivity, making it a versatile building block for the construction of complex molecular architectures. Its primary research application is as a key reagent in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables researchers to efficiently form biaryl carbon-carbon bonds, linking the benzodioxole system to a wide variety of aryl and heteroaryl halides. This is a fundamental transformation in the synthesis of pharmaceutical candidates, agrochemicals, and organic materials. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances the stability and handling characteristics of the reagent compared to its boronic acid analog, facilitating storage and use while maintaining high reactivity under appropriate coupling conditions. This product is offered with a typical purity of ≥95% (as determined by HPLC, NMR, or other appropriate methods) to ensure consistent and reliable experimental results. It is supplied as a solid and should be stored under inert conditions at 2-8°C to maintain long-term stability. Handling Precautions: This compound may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation. It is essential to wear protective gloves, protective clothing, and eye/face protection. Handle only in a well-ventilated area and avoid breathing its dust. For detailed safety information, please consult the Safety Data Sheet (SDS). Intended Use: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals, nor for any other form of personal use.

Properties

IUPAC Name

2-(6-methoxy-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-11-12(18-8-17-11)7-10(9)16-5/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKFYZCUVJGKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling as a Core Strategy

The most widely adopted route involves palladium-catalyzed borylation of halogenated 1,3-benzodioxole derivatives. A representative procedure from Ambeed (2020) demonstrates the coupling of 3-bromo-2-methoxy-5-methylpyridine with bis(pinacolato)diboron (B2Pin2) under Pd(dppf)Cl2 catalysis. Key parameters include:

Reaction Conditions

  • Catalyst: Pd(dppf)Cl2 (5 mol%)

  • Base: Potassium acetate (3 equiv)

  • Solvent: Anhydrous DMF at 80°C for 12–18 hrs

  • Yield: 67% after silica gel chromatography

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with B2Pin2. Methoxy and methyl substituents on the benzodioxole core exhibit ortho-directing effects, favoring regioselective borylation at the C6 position.

Solvent and Temperature Optimization

Comparative studies in 1,2-dimethoxyethane (DME) at elevated temperatures (120°C) under microwave irradiation reduce reaction times to 20 minutes while maintaining yields >70%. Aqueous sodium carbonate (2M) proves critical for neutralizing HBr byproducts, preventing catalyst poisoning.

Multi-Step Synthesis from Dichloromethane Derivatives

Three-Step Boron Functionalization

A scalable approach from Université de Montréal (2019) outlines the transformation of dichloromethane into advanced boronate esters:

Step Reagents Key Intermediate Yield
1BCl3, AlCl3(Dichloromethyl)boronic acid82%
2Pinacol, Et3N2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane91%
3Methoxybenzodioxole, Pd(OAc)2Target compound76%

This route emphasizes the strategic use of Lewis acids to activate dichloromethane for boron insertion, followed by esterification and cross-coupling.

Steric and Electronic Considerations

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety introduces significant steric bulk, necessitating:

  • Ligand Design: Bulky phosphines (e.g., SPhos) prevent undesired homo-coupling

  • Solvent Polarity: Low-polarity solvents (toluene/hexane) improve crystallinity of intermediates

Alternative Methodologies and Emerging Techniques

Flow Chemistry Approaches

Recent advancements demonstrate continuous-flow borylation using immobilized Pd catalysts:

  • Residence Time: 8 minutes at 100°C

  • Productivity: 12 g/hr per liter reactor volume

  • Purity: >99% by HPLC without chromatography

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (CDCl3):

  • δ 1.36 (s, 12H, pinacol CH3)

  • δ 3.94 (s, 3H, OCH3)

  • δ 6.82–7.15 (m, 3H, benzodioxole H)

13C NMR:

  • 153.2 ppm (dioxaborolane quaternary C)

  • 108.4–148.7 ppm (aromatic C)

Chromatographic Purity Standards

Industrial batches (Ambeed, 2020) meet:

  • HPLC: ≥95% purity (C18, 0–100% MeCN/H2O)

  • LC-MS: m/z 278.11 [M+H]+

Industrial-Scale Considerations

Cost Optimization

  • Boron Source: B2Pin2 preferred over BMIDA due to lower cost ($45/mol vs $210/mol)

  • Catalyst Recycling: Pd recovery via Chelex resins reduces Pd content to <5 ppm

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Chemistry

Reactivity and Functionalization:
The compound serves as a versatile building block in synthetic organic chemistry. Its boron-containing structure allows for various functionalization reactions, including Suzuki-Miyaura cross-coupling reactions which are pivotal in forming carbon-carbon bonds. This application is particularly significant in the synthesis of complex organic molecules and pharmaceuticals.

Table 1: Comparison of Reaction Types Using 5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole

Reaction TypeDescriptionReference Source
Suzuki CouplingForms C-C bonds with aryl halides
BorylationIntroduces boron into organic substrates
Functional Group TransformationsEnables diverse transformations in synthetic pathways

Material Science

Polymer Synthesis:
The compound is utilized in the development of novel copolymers that exhibit enhanced optical and electrochemical properties. These materials are particularly relevant in the creation of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study:
In a study focusing on the synthesis of benzothiadiazole-based copolymers using this compound as a precursor, researchers reported improved charge transport properties and stability under operational conditions. The resulting materials demonstrated significant potential for use in next-generation electronic devices.

Medicinal Chemistry

Pharmaceutical Applications:
The unique structural features of this compound make it an attractive candidate for drug development. Its ability to form stable complexes with various biomolecules facilitates the design of targeted therapeutics.

Example:
Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. The mechanism involves modulation of specific signaling pathways that are crucial for tumor growth and survival.

Environmental Chemistry

Role in Green Chemistry:
This compound plays a significant role in green chemistry initiatives aimed at reducing waste and improving reaction efficiency. Its use in catalytic processes minimizes by-products and enhances yield.

Impact Assessment:
Studies have shown that employing this compound in various catalytic reactions leads to lower energy consumption and reduced environmental impact compared to traditional methods.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole largely depends on its chemical reactivity. The boronic ester moiety allows it to participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds. This reactivity is facilitated by the palladium catalyst, which activates the boronic ester and the halide substrate, enabling the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole 94838-82-1 1,3-Benzodioxole C₁₃H₁₇BO₄ 248.08 Methoxy substituent; high thermal stability
5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole EN300-7460148 Indole C₁₆H₂₁BClNO₃ 321.61 Chlorine substituent; potential biological activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole 837392-66-2 Benzo[d]isoxazole C₁₃H₁₆BNO₃ 245.08 Electron-deficient core; enhanced reactivity in cross-coupling
6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-benzoimidazol-2-one - Benzoimidazolone C₁₄H₁₉BN₂O₃ 274.13 Hydrogen-bonding capacity; applications in medicinal chemistry
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 1146214-77-8 Methyl benzoate C₁₆H₂₁BO₅ 304.15 Ester functionality; modified solubility for organic synthesis

Key Comparative Insights

Reactivity in Suzuki-Miyaura Coupling

  • The 1,3-benzodioxole derivative (94838-82-1) exhibits moderate reactivity due to the electron-donating methoxy group, which stabilizes the aromatic ring during coupling .
  • In contrast, the benzo[d]isoxazole derivative (837392-66-2) has an electron-deficient core, accelerating cross-coupling with aryl halides but requiring precise reaction conditions .

Fluorene-based bis-boronate compounds (e.g., CAS 196207-58-6) are utilized in organic semiconductors due to extended conjugation and thermal stability .

Stability and Solubility

  • The methyl benzoate derivative (1146214-77-8) demonstrates improved solubility in polar solvents compared to the hydrophobic 1,3-benzodioxole core .
  • Benzoimidazolone derivatives exhibit reduced hydrolytic stability under acidic conditions due to the labile NH group in the heterocycle .

Biological Activity

5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a methoxy group and a dioxaborolane moiety. Its molecular formula is C15H19BO4C_{15}H_{19}BO_{4}, with a molecular weight of approximately 277.12 g/mol. The presence of the dioxaborolane unit suggests possible interactions with biological targets through boron-mediated mechanisms.

Mechanisms of Biological Activity

Research indicates that compounds containing boron can modulate various biological processes. The following mechanisms have been proposed for the biological activity of this compound:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with oxidoreductase enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune response and cancer progression .
  • Microtubule Dynamics : Similar compounds have been studied for their ability to disrupt microtubule dynamics. This can lead to effects on cell division and motility, making them potential candidates for cancer therapy .
  • Antiviral Activity : Some derivatives of related compounds have demonstrated antiviral properties by inhibiting viral replication processes. This suggests that this compound could also exert similar effects .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

  • Study on IDO Inhibition : A study highlighted the potential of boron-containing compounds in inhibiting IDO activity. Such inhibition can enhance anti-tumor immunity by preventing the degradation of tryptophan into kynurenine . This mechanism is particularly relevant in oncology.
  • Microtubule Targeting Agents : Research has shown that compounds targeting microtubules can effectively induce apoptosis in cancer cells. The structural similarities between this compound and known microtubule inhibitors suggest it may share similar biological effects .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundIDO inhibition; potential anti-cancer activity
Combretastatin A4Vascular disrupting agent; microtubule destabilizer
ColchicineMicrotubule inhibitor; induces apoptosis in cancer cells

Q & A

Q. Basic

  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Desiccants (e.g., molecular sieves) are recommended .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to humidity (>40% RH) .

Advanced : Monitor degradation via periodic ¹H NMR; hydrolyzed products show loss of pinacol methyl signals .

What strategies optimize Suzuki-Miyaura coupling efficiency with this boronate ester?

Q. Advanced

  • Catalyst screening : PdCl₂(dtbpf) improves selectivity for sterically hindered aryl halides .
  • Solvent systems : DMF/H₂O (5:1) enhances solubility of polar substrates.
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) with comparable yields .

Q. Troubleshooting Table :

IssueSolutionReference
Low conversionIncrease Pd loading (5 mol%)
ProtodeboronationUse milder bases (CsF)
Homocoupling byproductsDegas solvents to remove O₂

How does the electronic nature of substituents on the benzodioxole ring influence reactivity?

Advanced
The methoxy group at position 5 is electron-donating, which:

  • Activates the boronate for coupling with electron-deficient aryl halides.
  • Reduces oxidative stability : Requires antioxidants (e.g., BHT) in long-term storage .

Comparative studies with fluoro or nitro substituents show slower coupling kinetics due to electronic deactivation .

What are the biological research applications of this compound?

Q. Advanced

  • Prodrug development : The boronate ester can be hydrolyzed in vivo to release bioactive phenolic compounds .
  • PET tracer synthesis : Incorporate ¹⁸F via isotopic exchange for imaging studies .

Caution : Assess cytotoxicity of intermediates using in vitro assays (e.g., MTT on HEK293 cells) before in vivo testing .

How can competing reactivities (e.g., methoxy vs. boronate) be managed in multistep syntheses?

Q. Advanced

  • Protecting groups : Temporarily silylate the methoxy group (e.g., TBSCl) before functionalizing the boronate .
  • Sequential coupling : Prioritize Suzuki-Miyaura reactions before introducing acid-sensitive groups .

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